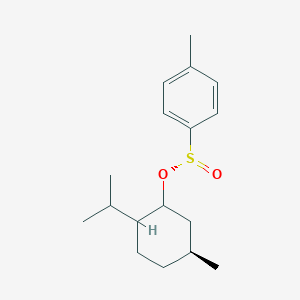

(R)-(5S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate

Description

Properties

IUPAC Name |

[(5S)-5-methyl-2-propan-2-ylcyclohexyl] (R)-4-methylbenzenesulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O2S/c1-12(2)16-10-7-14(4)11-17(16)19-20(18)15-8-5-13(3)6-9-15/h5-6,8-9,12,14,16-17H,7,10-11H2,1-4H3/t14-,16?,17?,20+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQICGNSARVCSGJ-CYKOAPEFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OS(=O)C2=CC=C(C=C2)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC(C(C1)O[S@@](=O)C2=CC=C(C=C2)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Components

Procedure

Outcomes

The reaction proceeds via an iminoiodinane intermediate, where DIB facilitates the formation of a sulfilimine, followed by stereocontrolled NH-transfer. The menthyl group’s steric bulk enforces conformational rigidity, ensuring high enantioselectivity.

Alternative Synthetic Pathways

Sulfonate Ester Alkylation

A palladium-catalyzed approach, though less common, involves alkylation of sulfonate esters. This method, adapted from related syntheses, uses:

Outcomes

This route is less favored due to lower yields and competing side reactions but demonstrates the compound’s derivatization potential.

Mechanistic Analysis

Key Steps in NH-Transfer

-

Imination : DIB reacts with ammonium carbamate to generate an iodonitrene species.

-

Sulfilimine Formation : The iodonitrene attacks the sulfinate sulfur, forming a sulfilimine intermediate.

-

Oxygen Transfer : Methanol or acetate acts as an oxygen donor, yielding the sulfonimidate.

-

Stereochemical Control : The menthyl group’s chiral centers dictate the facial selectivity of NH-transfer, favoring the (R)-configuration.

Solvent Effects

-

Acetonitrile : Enhances iodonitrene stability and reaction rate.

-

Methanol : Alternative solvent for O-transfer but reduces enantioselectivity.

Scalability and Industrial Adaptations

Large-Scale Synthesis

Environmental Considerations

-

Waste Streams : Iodine byproducts require neutralization with Na₂S₂O₃.

-

Green Chemistry : Substituting DIB with catalytic iodine(III) species is exploratory.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

[(5S)-5-methyl-2-propan-2-ylcyclohexyl] ®-4-methylbenzenesulfinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfinic acid moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Introduction to (R)-(5S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate

This compound is a chiral sulfonate compound with notable applications in organic synthesis, particularly in the fields of medicinal chemistry and material science. This compound is recognized for its ability to facilitate the formation of optically active molecules, which are crucial in pharmaceutical development.

Synthesis of Chiral Sulfoximines

One of the primary applications of this compound is in the synthesis of chiral sulfoximines. The transformation involves nucleophilic substitution reactions where sulfonimidates derived from this sulfinate serve as intermediates. These sulfoximines are valuable in drug discovery due to their biological activity and potential therapeutic applications .

Optical Resolution

The compound plays a significant role in optical resolution processes. It has been used to create enantiomerically pure compounds through chiral chromatography techniques. The enantiomeric purity achieved with this compound can reach ratios as high as 97:3, making it a reliable agent for synthesizing optically active substances .

Material Science

In material science, this compound has been explored for its potential use in developing new materials with specific electronic properties. Its unique structure allows for modifications that can lead to materials with tailored characteristics suitable for applications in electronics and photonics .

Biological Studies

Research indicates that derivatives of this compound exhibit biological activity, making them candidates for further studies in pharmacology. The sulfonate group enhances the interaction with biological targets, which can lead to the development of new therapeutic agents .

Case Study 1: Synthesis of Sulfoximines

In a recent study, the reaction of this compound with amines was reported to yield sulfoximines with high stereoselectivity. The process involved treating the sulfinate with ammonium carbamate, resulting in a product yield of approximately 70% .

Case Study 2: Optical Resolution Techniques

A study utilizing HPLC analysis demonstrated the effectiveness of this compound in achieving high enantiomeric ratios during the resolution of racemic mixtures. The method provided insights into optimizing conditions for maximum yield and purity, showcasing its importance in chiral synthesis .

Mechanism of Action

The mechanism by which [(5S)-5-methyl-2-propan-2-ylcyclohexyl] ®-4-methylbenzenesulfinate exerts its effects involves interactions with specific molecular targets. The sulfinic acid moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can modulate biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound is compared to three classes of related molecules:

Sulfonimidates (e.g., “(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (R)-4-methylbenzenesulfonimidate”):

- Key Difference : Sulfonimidates replace the sulfinate oxygen with an NH group (–SO(NH)–), enabling nucleophilic reactivity.

- Synthesis : Sulfonimidates are synthesized via hypervalent iodine-mediated NH-transfer to sulfinates (70% yield, e.r. = 97:3) , whereas sulfinates are typically derived from thiol oxidation (36–90% yields) .

- Applications : Sulfonimidates are superior in asymmetric catalysis due to their NH group’s hydrogen-bonding capability, unlike sulfinates, which are primarily used as chiral auxiliaries .

Menthyl Sulfinate Esters (e.g., “(1S,2R,5S)-(+)-Menthyl (R)-p-Toluenesulfinate”): Stereochemical Variance: Both compounds share the menthyl backbone but differ in sulfinate configuration. The (R)-sulfinate group in the target compound contrasts with the (S)-configured analogs, leading to divergent enantioselectivity in reactions . Physical Properties: Menthyl sulfinates exhibit higher thermal stability (boiling points ~300°C) compared to non-menthyl analogs due to steric shielding of the sulfinate group .

Chloroformate Derivatives (e.g., “(1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl chlorocarbonate”):

- Reactivity : Chloroformates are electrophilic acylating agents, whereas sulfinates act as nucleophiles or oxidants.

- Safety : Sulfinates are less hazardous than chloroformates, which release toxic phosgene gas upon decomposition .

Physicochemical and Spectroscopic Data

Industrial and Commercial Relevance

Biological Activity

The compound (R)-(5S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate , a sulfonate derivative, has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C14H20O2S

Molecular Weight : 252.38 g/mol

IUPAC Name : (R)-((5S)-5-methyl-2-(propan-2-yl)cyclohexyl 4-methylbenzene-1-sulfinate)

The compound features a cyclohexyl structure with isopropyl and methyl substituents, contributing to its unique chemical properties.

Antimicrobial Properties

Research indicates that sulfonate compounds often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate efficacy against various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of Related Compounds

The antimicrobial action of this compound is thought to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways. The presence of the sulfonate group is critical for its interaction with microbial enzymes, potentially leading to cell lysis or metabolic disruption.

Case Studies

- Antifungal Activity : A study demonstrated that the compound exhibited significant antifungal activity against Candida albicans, with an inhibition rate of 90%. This suggests potential therapeutic applications in treating fungal infections .

- Bacterial Resistance : Research has indicated that the compound can overcome resistance mechanisms in certain bacterial strains, making it a candidate for developing new antibiotics .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of the corresponding alcohol with a sulfonating agent. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the identity and purity of the compound.

Q & A

Q. Advanced Methodological Integration

- DFT calculations (e.g., Gaussian09) model sulfur’s lone pair orientation and transition-state geometries.

- Molecular docking predicts interactions with chiral catalysts or enzymes.

- NMR chemical shift prediction (e.g., ACD/Labs) validates experimental assignments .

What are the limitations of current synthetic methods for scaling this compound under inert conditions?

Q. Advanced Process Challenges

- Moisture sensitivity : Requires strict anhydrous conditions (e.g., glovebox synthesis).

- Catalyst recovery : Homogeneous catalysts (e.g., DIB) complicate recycling.

Innovative Solutions : - Explore immobilized iodine reagents or continuous-flow systems to enhance scalability .

How does this sulfinate compare to structurally related compounds in facilitating sulfur-nitrogen bond formation?

Q. Comparative Mechanistic Study

- Steric effects : Bulkier cyclohexyl groups slow NH-transfer kinetics but improve stereoselectivity vs. smaller substituents.

- Electronic effects : Electron-withdrawing groups on the benzene ring (e.g., -NO2) accelerate imidation.

Validation : - Perform Hammett studies to correlate substituent effects with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.